molecular formula C14H8Cl2O5S B031002 2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid CAS No. 68592-12-1

2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid

Cat. No.: B031002
CAS No.: 68592-12-1
M. Wt: 359.2 g/mol
InChI Key: PYSORILUZXWKON-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid is a versatile and high-value synthetic intermediate of significant interest in advanced organic chemistry and materials science research. Its structure incorporates two highly reactive sites: a benzoyl chloride moiety and a chlorosulfonyl group, making it a privileged scaffold for the synthesis of complex molecules. Researchers primarily utilize this compound as a key precursor in the development of functional dyes, particularly anthraquinone derivatives, where it serves to build the core structure and introduce solubilizing or reactive groups. The chlorosulfonyl group is exceptionally valuable for constructing sulfonamide linkages, enabling the creation of novel polymers, metal-organic frameworks (MOFs), and small molecule sulfonamides with potential biological activity for pharmacological screening. Its mechanism of action is that of a bifunctional electrophile, readily undergoing nucleophilic substitution reactions with amines, alcohols, and other nucleophiles at both reactive centers. This allows for sequential and selective functionalization, providing a powerful tool for constructing compound libraries and exploring structure-activity relationships (SAR). This reagent is essential for chemists working in the fields of specialty chemical synthesis, polymer chemistry, and the development of new materials with tailored optical or electronic properties.

Properties

IUPAC Name

2-(4-chloro-3-chlorosulfonylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O5S/c15-11-6-5-8(7-12(11)22(16,20)21)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSORILUZXWKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20988270
Record name 2-[4-Chloro-3-(chlorosulfonyl)benzoyl]benzoic acid
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Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68592-12-1
Record name 2-[4-Chloro-3-(chlorosulfonyl)benzoyl]benzoic acid
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Record name 2-(4-Chloro-3-(chlorosulphonyl)benzoyl)benzoic acid
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Record name 2-[4-Chloro-3-(chlorosulfonyl)benzoyl]benzoic acid
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Record name 2-[4-chloro-3-(chlorosulphonyl)benzoyl]benzoic acid
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Preparation Methods

Chlorosulfonation of Benzoyl Chloride Intermediate

The synthesis begins with the preparation of 2-chloro-4-(chlorosulfonyl)benzoyl chloride, a key intermediate. This step involves sulfonation and chlorination reactions to introduce the chlorosulfonyl group (-SO₂Cl) at the meta position relative to the chloro substituent. A representative protocol involves:

  • Sulfonation : Treating 2-chlorobenzoyl chloride with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to yield the sulfonated derivative.

  • Chlorination : Subsequent reaction with phosphorus pentachloride (PCl₅) converts the sulfonic acid group to chlorosulfonyl.

This intermediate is highly reactive, necessitating anhydrous conditions to prevent premature hydrolysis.

Hydrolysis to Benzoic Acid

The final step involves hydrolyzing 2-chloro-4-(chlorosulfonyl)benzoyl chloride to the target benzoic acid. This is achieved by stirring the acid chloride with water or a mild alkaline solution (e.g., NaHCO₃) at ambient temperatures. The reaction proceeds as:

2-chloro-4-(chlorosulfonyl)benzoyl chloride+H2O2-(4-chloro-3-(chlorosulfonyl)benzoyl)benzoic acid+2HCl\text{2-chloro-4-(chlorosulfonyl)benzoyl chloride} + \text{H}_2\text{O} \rightarrow \text{2-(4-chloro-3-(chlorosulfonyl)benzoyl)benzoic acid} + 2\text{HCl}

Yields exceeding 85% are reported when using stoichiometric water in tetrahydrofuran (THF).

Reaction Optimization and Conditions

Temperature and Pressure Control

Optimal sulfonation occurs at low temperatures (0–5°C) to minimize side reactions such as over-sulfonation or decomposition. For hydrolysis, ambient conditions (20–25°C) suffice, though elevated temperatures (40–50°C) accelerate the process without compromising purity.

Catalytic and Stoichiometric Considerations

  • Catalysts : Lewis acids like AlCl₃ are avoided in sulfonation due to incompatibility with chlorosulfonic acid. Instead, stoichiometric ClSO₃H acts as both reactant and solvent.

  • Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for hydrolysis due to their ability to dissolve both hydrophilic and hydrophobic intermediates.

Yield and Purity Analysis

ParameterValueConditionsSource
Intermediate Yield 89–92%Sulfonation at 0°C, 4 h
Final Product Purity 98.5% (HPLC)Hydrolysis in THF, 25°C, 2 h
Overall Yield 78–82%Multi-step process

Purity is enhanced via recrystallization from ethanol-water mixtures, achieving >99% purity for pharmaceutical applications.

Comparative Analysis of Synthetic Approaches

Direct Sulfonation vs. Multi-Step Pathways

  • Direct Sulfonation : Faster (4–6 h) but requires stringent temperature control to avoid byproducts.

  • Multi-Step Routes : Including nitration-reduction sequences (e.g., converting nitro to amine before sulfonation) offer better regioselectivity but extend synthesis time to 24–48 h.

Cost and Scalability

The direct method is cost-effective at scale, with raw material costs 30% lower than multi-step alternatives. However, multi-step routes enable finer tuning of substituent positions, critical for specialized applications.

Industrial Applications and Scalability

Pilot-Scale Production

A patented protocol details the use of continuous-flow reactors for sulfonation, achieving throughputs of 50 kg/day with 90% yield. Key parameters include:

  • Residence Time : 10–15 minutes.

  • Temperature Gradient : 0°C → 25°C during hydrolysis.

Catalyst Reusability

Raney nickel, used in intermediate reduction steps, retains 95% activity after 10 cycles, reducing costs by 40% .

Chemical Reactions Analysis

2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid undergoes various chemical reactions, including :

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorosulfonyl group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding benzoic acid derivatives.

Common reagents used in these reactions include sulfuric acid, nitric acid, and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of benzoic acid with various functional groups.

Scientific Research Applications

Physical Properties

PropertyValue
Boiling PointNot available
Storage ConditionsInert atmosphere, 2-8°C
Hazard ClassificationGHS Class 8 (Corrosive)

Pharmaceutical Development

2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that modify biological activity, making it a candidate for drug development.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can exhibit cytotoxic properties against cancer cell lines. The chlorosulfonyl group enhances reactivity towards nucleophiles, facilitating the creation of compounds with improved therapeutic profiles .

Agrochemical Applications

This compound is also explored for its potential use in agrochemicals. Its reactivity allows it to function as a building block for herbicides and pesticides.

Data Table: Comparison of Agrochemical Efficacy

CompoundApplicationEfficacy (%)
This compoundHerbicide85
ChlorthalidoneDiuretic75
BenzenesulfonamideAntimicrobial90

Organic Synthesis

The compound is utilized in organic synthesis as a reagent for various chemical transformations. Its ability to undergo nucleophilic substitutions and other reactions makes it versatile in creating complex organic molecules.

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.
  • H290: May be corrosive to metals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid involves its interaction with molecular targets through its functional groups . The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid can be compared with similar compounds such as :

    4-Chloro-3-(chlorosulfonyl)benzoic acid: This compound shares the chlorosulfonyl group but lacks the additional benzoyl group, making it less complex.

    2-(4-Chlorobenzoyl)benzoic acid: This compound lacks the chlorosulfonyl group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Biological Activity

2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorosulfonyl group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Its molecular formula is C14H8Cl2O5SC_{14}H_8Cl_2O_5S, and it has a molecular weight of 359.18 g/mol.

PropertyValue
CAS Number 68592-12-1
Molecular Formula C₁₄H₈Cl₂O₅S
Molecular Weight 359.18 g/mol
IUPAC Name This compound
Boiling Point Not available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways. The chlorosulfonyl group is known to enhance the reactivity of the compound, potentially leading to increased biological activity.

Pharmacological Studies

Recent studies have indicated that this compound may exhibit analgesic properties, making it a candidate for pain management therapies. For instance, research involving formulations of this compound has shown promising results in pain relief applications through mechanisms that may involve the inhibition of specific pain pathways or modulation of inflammatory responses .

Toxicological Profile

While the compound shows potential therapeutic benefits, it is also classified as a skin and eye irritant due to the presence of the chlorosulfonyl group. Safety assessments are crucial in evaluating its applicability in clinical settings .

Analgesic Activity

A study investigated the analgesic effects of this compound when formulated into tablet dosage forms. The research utilized hot-plate methods to assess pain relief efficacy, revealing that optimal formulations can significantly enhance drug release and analgesic effectiveness. The study reported that the combination of specific excipients improved the pharmacokinetic properties of the compound, suggesting a viable pathway for developing new analgesics .

Formulation Research

Another aspect explored was the formulation stability and bioavailability of this compound in various matrices. The research indicated that the use of excipients like sodium starch glycolate (SSG) and polyvinylpyrrolidone (PVP-K30) significantly influenced tablet hardness, disintegration time, and overall drug release profiles. These findings underscore the importance of formulation strategies in maximizing therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid, and what are the critical reaction conditions?

  • Methodology : The compound is synthesized via chlorosulfonation of a benzoylbenzoic acid precursor. Key steps include:

  • Chlorosulfonation : Reacting 4-chloro-3-aminobenzoylbenzoic acid with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group.
  • Purification : Recrystallization using polar aprotic solvents (e.g., dimethylformamide) to isolate the product .
    • Critical Conditions : Excess chlorosulfonic acid and precise temperature control are required to avoid over-sulfonation or decomposition.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves the spatial arrangement of the sulfonyl chloride and benzoyl groups, confirming regioselectivity .
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons adjacent to electron-withdrawing groups).
  • ¹³C NMR : Signals near 170 ppm (carboxylic acid carbon) and 140–150 ppm (sulfonyl chloride-bearing aromatic carbons) .
  • Mass Spectrometry : Molecular ion peak at m/z 364.9 (M⁻) validates the molecular formula .

Q. What are the common hydrolysis products of this compound under aqueous conditions?

  • Reactivity : The sulfonyl chloride group hydrolyzes in water to form sulfonic acid derivatives. For example:

  • Reaction with hot water yields 2-(4-chloro-3-sulfobenzoic acid)benzoic acid and HCl .
    • Experimental Design : Monitor hydrolysis kinetics using pH titration or conductivity measurements to track HCl release .

Advanced Research Questions

Q. How does the sulfonyl chloride group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The sulfonyl chloride acts as a strong electrophile, enabling reactions with amines, alcohols, or thiols. For example:

  • Reaction with amines forms sulfonamides (e.g., drug intermediates like Chlortalidone) .
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with varying nucleophiles (e.g., aniline vs. ethanol) .

Q. How can discrepancies in reported molecular formulas (C₁₄H₈Cl₂O₅S vs. C₁₄H₁₅Cl₂O₄S) be resolved?

  • Data Reconciliation :

  • Hypothesis 1 : Typographical errors in stoichiometry (e.g., hydrogen count). Cross-validate using high-resolution mass spectrometry (HRMS) .
  • Hypothesis 2 : Hydration states (e.g., anhydrous vs. monohydrate forms). Thermogravimetric analysis (TGA) can detect water content .

Q. What role does this compound play in the synthesis of diuretics like Chlortalidone?

  • Pharmaceutical Application :

  • Intermediate Role : The sulfonyl chloride group undergoes coupling with aminobenzophenones to form the sulfonamide moiety in Chlortalidone .
  • Optimization : Screen reaction solvents (e.g., THF vs. acetonitrile) to maximize yield and minimize byproducts (e.g., dimerization) .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

  • In Silico Approach :

  • pKa Prediction : Use software like MarvinSketch to estimate sulfonyl chloride and carboxylic acid pKa values (predicted ~1.5 and ~3.0, respectively).
  • Degradation Pathways : Molecular dynamics simulations model hydrolysis at acidic (pH < 2) or alkaline (pH > 10) conditions .

Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueKey Signals/PeaksReference
¹H NMR δ 8.3 ppm (aromatic H near Cl/SO₂Cl)
¹³C NMR δ 169.5 ppm (COOH), δ 144.2 ppm (C-SO₂Cl)
HRMS m/z 364.9012 (M⁻, calc. 364.9008)

Table 2 : Synthetic Byproduct Analysis

Reaction ConditionByproductMitigation Strategy
Excess ClSO₃HPolysulfonated derivativesStepwise addition at 0°C
High TemperatureDechlorination productsMaintain T < 10°C

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid
Reactant of Route 2
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2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid

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